4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one
Description
4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one is a synthetic coumarin derivative characterized by a benzopyran-2-one core substituted with:
- A 4-methoxyphenyl group at position 2.
- A methyl group at position 8.
- A 1-oxo-1-phenylpropan-2-yloxy moiety at position 7.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-16-23(30-17(2)25(28)19-7-5-4-6-8-19)14-13-21-22(15-24(27)31-26(16)21)18-9-11-20(29-3)12-10-18/h4-15,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAJOXMSIGLLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387736 | |
| Record name | 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-84-1 | |
| Record name | 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, particularly in targeting specific pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes involved in cancer cell metabolism or bind to receptors that regulate cell growth and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following coumarin derivatives share structural similarities with the target compound but differ in substituents, molecular weight, and physicochemical properties. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Differences
Position 7 Modifications
- Y040-1529 : The 4-methylpiperidin-1-yl group introduces a basic nitrogen , which could enhance solubility in acidic environments (e.g., gastrointestinal tract) and influence receptor binding.
Position 4 and 8 Modifications
All analogs retain the 4-methoxyphenyl and 8-methyl groups, which are critical for maintaining the coumarin scaffold’s planar geometry and electronic properties. These groups likely contribute to UV absorption and fluorescence, properties useful in analytical detection .
Physicochemical and Pharmacological Implications
Lipophilicity: The target compound’s phenylpropanoyloxy group may confer higher logP values compared to and , suggesting slower metabolic clearance but poorer aqueous solubility.
Solubility :
- Y040-1529 ’s piperidine moiety could improve solubility in polar solvents, making it more suitable for oral formulations.
Bioactivity :
- While explicit data are unavailable, the target compound’s substituents resemble those in anticoagulant and anti-inflammatory coumarins, suggesting possible serine protease inhibition (e.g., Factor Xa) .
Biological Activity
The compound 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one , also known by its CAS number 6629-84-1, belongs to the class of flavonoids and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzopyran backbone with methoxy and ketone substituents, which are believed to contribute to its biological properties. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H21O4 |
| Molecular Weight | 325.38 g/mol |
| CAS Number | 6629-84-1 |
Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and chelate metal ions. Studies have shown that compounds similar to this compound demonstrate high antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of flavonoid compounds. For instance, derivatives of similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's disease.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Strong radical scavenging ability |
| Anticancer | Inhibition of cancer cell proliferation |
| Enzyme Inhibition | AChE inhibition; potential for neuroprotection |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives based on the benzopyran structure and assessed their efficacy against various cancer cell lines. The lead compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, indicating significant anticancer potential.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of related flavonoids in models of oxidative stress. The compound demonstrated significant protective effects on neuronal cells subjected to oxidative damage, suggesting its potential utility in neurodegenerative disease management.
The proposed mechanisms through which this compound exerts its biological effects include:
- Antioxidant Mechanism : By neutralizing free radicals, it reduces oxidative stress.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Enzyme Interaction : It binds to active sites on target enzymes, inhibiting their activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
